molecular formula C13H10BrF B185652 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl CAS No. 147497-57-2

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Cat. No.: B185652
CAS No.: 147497-57-2
M. Wt: 265.12 g/mol
InChI Key: BBPHEOAKLBGRSZ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C13H10BrF It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromomethyl group at the para position and the other phenyl ring is substituted with a fluorine atom at the para position

Mechanism of Action

Target of Action

The compound “4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl” is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in the SM coupling .

Mode of Action

In the SM coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

It’s known that the compound plays a crucial role in the sm coupling reaction, which is a fundamental process in organic synthesis . This reaction allows for the formation of carbon–carbon bonds, which are essential in the creation of complex organic molecules .

Result of Action

The primary result of the action of “4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl” is the formation of new carbon–carbon bonds via the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds, making it a valuable tool in the field of organic chemistry .

Action Environment

The efficacy and stability of “4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl” can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed effectively under a wide range of conditions. Certain factors, such as the presence of water or oxygen, can potentially interfere with the reaction and reduce the efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl typically involves the bromination of 4-methyl-4’-fluoro-1,1’-biphenyl. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

    Starting Material: 4-Methyl-4’-fluoro-1,1’-biphenyl

    Brominating Agent: Bromine or NBS

    Radical Initiator: AIBN

    Solvent: Carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2)

    Reaction Conditions: Reflux

The reaction yields 4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl as the major product.

Industrial Production Methods

Industrial production of 4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: KMnO4 in aqueous solution under reflux.

    Reduction: LiAlH4 in anhydrous ether under reflux.

Major Products

    Nucleophilic Substitution: 4-(Azidomethyl)-4’-fluoro-1,1’-biphenyl

    Oxidation: 4-(Carboxymethyl)-4’-fluoro-1,1’-biphenyl

    Reduction: 4-Methyl-4’-fluoro-1,1’-biphenyl

Scientific Research Applications

4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of polymers and advanced materials with specific electronic and optical properties.

    Medicinal Chemistry: It is investigated for its potential use in the development of new drugs and therapeutic agents.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-4’-chlorobiphenyl: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-(Bromomethyl)-4’-methylbiphenyl: Similar structure but with a methyl group instead of a fluorine atom.

    4-(Bromomethyl)-4’-methoxybiphenyl: Similar structure but with a methoxy group instead of a fluorine atom.

Uniqueness

4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, polarity, and interaction with other molecules, making it valuable in specific applications where these properties are desired.

Properties

IUPAC Name

1-(bromomethyl)-4-(4-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPHEOAKLBGRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596926
Record name 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147497-57-2
Record name 4-(Bromomethyl)-4′-fluoro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147497-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4'-fluoro-4-biphenylylmethanol (7.38 g, 36.93 mmol) in Et2O (250 ml) is added phosphorous tribromide (7 ml, 73.06 mmol). The reaction is allowed to warm slowly to room temperature and is then refluxed for 12 hours. After the reaction is cooled to room temperature ice chips are added until gas no longer evolves. The reaction mixture is then diluted with H2O (200 ml) and extracted with 1N NaOH (300 ml) and saturated NaCl solution (300 ml), dried over MgSO4, and concentrated in vacuo to give 4'-fluoro-4-biphenylylmethyl bromide as a white solid.
Quantity
7.38 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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